4-Bromo-2-tert-butylthiophene

Description

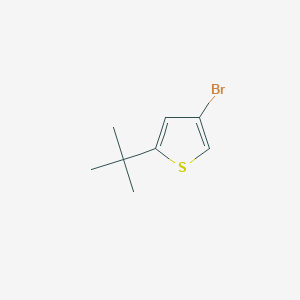

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-tert-butylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c1-8(2,3)7-4-6(9)5-10-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTGWOWADMPXNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Tert Butylthiophene and Its Functionalized Derivatives

Direct Synthesis of 4-Bromo-2-tert-butylthiophene (B6158797)

The direct synthesis of this compound can be achieved through several methodologies, each offering distinct advantages in terms of regioselectivity and yield.

Regioselective Halogenation of Thiophene (B33073) Precursors

The regioselective halogenation of thiophene precursors is a fundamental approach for introducing a bromine atom at a specific position on the thiophene ring. nih.govgu.seresearchgate.netrsc.org The electron-donating nature of the sulfur atom in the thiophene ring directs electrophilic substitution primarily to the C2 and C5 positions. The presence of a bulky tert-butyl group at the C2 position sterically hinders substitution at the adjacent C3 position and electronically directs the incoming electrophile to the C5 or C4 position. However, direct bromination of 2-tert-butylthiophene (B1664577) often leads to a mixture of products.

To achieve high regioselectivity for the 4-position, specific brominating agents and reaction conditions are necessary. The use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for the bromination of thiophenes. clockss.org Alternative "green" halogenation methods have also been developed using reagents like oxone-halide, which can offer high yields and good regioselectivity. researchgate.netscholaris.ca

Alkylation and Subsequent Bromination Strategies

An alternative strategy involves the initial synthesis of a substituted thiophene followed by bromination. One approach is the alkylation of a pre-brominated thiophene. For instance, a Grignard reagent derived from a suitable alkyl halide can be coupled with a brominated thiophene derivative in the presence of a nickel catalyst, such as Ni(dppp)Cl2, to introduce the alkyl group. nih.gov

Conversely, one can start with an alkylated thiophene and then perform a regioselective bromination. For example, 2-tert-butylthiophene can be synthesized by reacting 2-bromothiophene (B119243) with tert-butylmagnesium chloride. ontosight.ai Subsequent bromination can then be carried out. Another approach involves the lithiation of thiophene, followed by the addition of an alkylating agent, and then a final bromination step. jcu.edu.au A four-step protocol starting from thiophene involving successive direct lithiations and a bromination reaction has been reported for the synthesis of a related functionalized thiophene. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For direct bromination, the choice of solvent can significantly impact the regioselectivity. Solvents like dichloromethane (B109758) or carbon tetrachloride are often used. Temperature control is also critical to minimize the formation of di-brominated and other side products. In palladium-catalyzed coupling reactions, the choice of ligand, base, and solvent system is vital for achieving high yields and preventing the formation of inactive palladium species. researchgate.net For instance, in Suzuki-Miyaura couplings, a combination of a palladium catalyst like Pd(PPh3)4 and a base such as potassium carbonate in a toluene (B28343)/water solvent system is often effective. Microwave-assisted synthesis has also been shown to reduce reaction times while maintaining high yields in some cross-coupling reactions.

Strategies for Further Derivatization of this compound

The bromine atom in this compound serves as a versatile handle for introducing a wide range of functional groups through various chemical transformations, significantly expanding its utility in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. mdpi.combeilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov These reactions offer a high degree of functional group tolerance and are instrumental in the derivatization of this compound. researchgate.net

The Suzuki-Miyaura coupling reaction is a prominent palladium-catalyzed cross-coupling reaction that involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. clockss.orgnih.govmdpi.combeilstein-journals.orgresearchgate.netthieme-connect.commdpi.com This reaction is exceptionally effective for the arylation and heteroarylation of this compound, allowing for the introduction of various aryl and heteroaryl moieties at the C4 position. clockss.orgnih.govmdpi.com

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and a base, typically potassium carbonate or sodium carbonate. mdpi.combeilstein-journals.org The reaction is often carried out in a solvent mixture like toluene and water at elevated temperatures. beilstein-journals.org The use of bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine, can be beneficial for the coupling of heteroaryl bromides. researchgate.net The reaction has been successfully employed to synthesize a variety of functionalized thiophene derivatives with applications in materials science and medicinal chemistry. mdpi.comrsc.org

Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling of bromo-thiophenes with various boronic acids.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | K3PO4 | - | 90 | 31-46 | mdpi.com |

| Pd(PPh3)4 | Na2CO3 | Toluene | 80 | 77-82 | beilstein-journals.org |

| Pd(OAc)2/PtBu3 | - | n-Butanol | Room Temp | - | researchgate.net |

| Pd(OAc)2 | K2CO3 | DMA | - | - | rsc.org |

Note: This table provides a general overview. Specific reaction conditions and yields may vary depending on the specific substrates and reagents used.

Heck and Negishi Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.net The Negishi coupling, in particular, is noted for its ability to create C-C bonds between complex synthetic intermediates by coupling organozinc compounds with organic halides. organic-chemistry.orgwikipedia.org While palladium catalysts generally offer higher yields and functional group tolerance, nickel catalysts are also effective and can operate through different mechanisms involving various oxidation states. wikipedia.org

In the context of thiophene chemistry, nickel-catalyzed Negishi coupling has been instrumental in the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). nih.gov This method involves the oxidative addition of a dihalo-3-alkylthiophene to zerovalent zinc to form an organozinc intermediate, which then polymerizes. nih.gov The reactivity in Negishi couplings can be influenced by the choice of catalyst and ligands, with bulky, electron-rich ligands often promoting the reaction. nih.gov

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes. researchgate.net While specific examples involving this compound are not detailed in the provided search results, the general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. researchgate.net

| Feature | Heck Coupling | Negishi Coupling |

| Catalyst | Typically Palladium researchgate.net | Palladium or Nickel wikipedia.org |

| Reactants | Aryl or vinyl halide and an alkene researchgate.net | Organozinc compound and an organic halide or triflate wikipedia.org |

| Bond Formed | Carbon-carbon (aryl-alkene) | Carbon-carbon (sp³, sp², and sp) wikipedia.org |

| Key Application | Synthesis of substituted alkenes researchgate.net | Synthesis of complex molecules and polymers wikipedia.orgnih.gov |

Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher, traditional methods. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wuxiapptec.com

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. wuxiapptec.com Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. wuxiapptec.com While aryl bromides are generally more reactive than aryl chlorides, aryl iodides can sometimes inhibit the catalyst. wuxiapptec.com The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized for each specific substrate combination. wuxiapptec.com

| Parameter | Description |

| Catalyst | Typically a Palladium(0) source with a phosphine ligand. wikipedia.orgwuxiapptec.com |

| Substrates | Aryl or heteroaryl halides/triflates and primary or secondary amines. wikipedia.org |

| Base | A non-nucleophilic base is used to deprotonate the amine. wuxiapptec.com |

| Ligand | Bulky, electron-rich phosphine ligands are often optimal. wuxiapptec.com |

| Solvent | Aprotic solvents are commonly used. |

Nickel-Catalyzed Transformations

Nickel catalysis offers a cost-effective and versatile alternative to palladium for a range of cross-coupling reactions. researchgate.netnih.gov Nickel complexes can be used as precatalysts in various transformations, including Suzuki, Negishi, and Buchwald-Hartwig reactions. researchgate.netresearchgate.net Air-stable Ni(II) precatalysts have been developed that can be reduced in situ to the active Ni(0) species, avoiding the need for handling sensitive Ni(0) reagents. researchgate.netacs.org

In the synthesis of thiophene-based materials, nickel-catalyzed Kumada and Negishi couplings are particularly important for producing regioregular polythiophenes. nih.gov For instance, the deprotonative polycondensation of 2-bromo-3-substituted thiophenes using a nickel catalyst and a Grignard reagent can yield high molecular weight, regioregular polymers. rsc.org The choice of phosphine ligand is crucial in these reactions, influencing both catalytic activity and selectivity. nih.gov

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with a halide. researchgate.net |

| Negishi Coupling | Cross-coupling of an organozinc compound with a halide. wikipedia.orgresearchgate.net |

| Buchwald-Hartwig Amination | Formation of a C-N bond between a halide and an amine. researchgate.net |

| Kumada Coupling | Cross-coupling of a Grignard reagent with a halide. researchgate.net |

Lithiation and Subsequent Quenching Reactions

Lithiation, typically using an organolithium reagent like n-butyllithium (n-BuLi), is a powerful method for the deprotonation of thiophenes, creating a nucleophilic lithium species that can be quenched with various electrophiles. mdpi.comresearchgate.net This approach allows for the regioselective introduction of functional groups onto the thiophene ring. mdpi.com The position of lithiation is often directed by the most acidic proton or by directing groups present on the thiophene ring. mdpi.comresearchgate.net

For example, the lithiation of a substituted thiophene at low temperatures followed by quenching with an electrophile such as an aldehyde, ketone, or carbon dioxide can introduce a formyl, alkyl, or carboxyl group, respectively. mdpi.com This method is a key step in multi-step synthetic sequences for creating complex thiophene derivatives. researchgate.net The reaction conditions, particularly temperature, are critical to control the regioselectivity and prevent side reactions. mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group on an electrophilic carbon atom by a nucleophile. organic-chemistry.orgscience-revision.co.uk In the context of this compound, the bromine atom can act as a leaving group, although direct nucleophilic aromatic substitution on an unactivated thiophene ring is generally difficult. The reaction mechanism can be bimolecular (SN2), where the nucleophile attacks as the leaving group departs in a single concerted step, or unimolecular (SN1), involving the formation of a carbocation intermediate. libretexts.org

For haloalkanes, the mechanism is dependent on the structure of the substrate, with primary haloalkanes favoring SN2 and tertiary haloalkanes favoring SN1. pages.dev While direct nucleophilic substitution on the thiophene ring itself is not extensively covered in the provided results, this type of reaction is fundamental in organic synthesis for interconverting functional groups. ibchem.com

Multi-Step Synthetic Protocols and Sequential Functionalization

The synthesis of complex, highly functionalized thiophene derivatives often requires multi-step protocols that combine several of the aforementioned reactions in a specific sequence. researchgate.netrsc.org For instance, a synthetic route might begin with the lithiation of a thiophene precursor to introduce a functional group, followed by a palladium- or nickel-catalyzed cross-coupling reaction to build a more complex carbon skeleton. mdpi.comresearchgate.netrsc.org

Sequential C-H functionalization is a powerful strategy that allows for the regioselective introduction of different groups onto the thiophene ring in a stepwise manner. rsc.orgnih.gov For example, direct arylation at one position of the thiophene ring can be followed by a subsequent functionalization at another position. rsc.org This approach provides access to a wide range of substituted thiophenes that would be difficult to synthesize through other methods. rsc.org The development of one-pot, multi-reaction sequences is an area of active research, aiming to improve efficiency and reduce waste. nih.gov

Mechanistic Investigations of Reactivity and Selectivity Involving 4 Bromo 2 Tert Butylthiophene

Catalytic Cycles and Intermediates in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions of 4-bromo-2-tert-butylthiophene (B6158797) are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions generally proceed through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. researchgate.net A general catalytic cycle for Pd-catalyzed cross-coupling reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

In the context of this compound, the cycle begins with the oxidative addition of the C-Br bond to a low-coordinate Pd(0) species, forming a Pd(II) intermediate. The steric bulk of the tert-butyl group can influence the rate of this step. Subsequently, transmetalation occurs with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc reagent in Negishi coupling), where the organic group from the organometallic compound replaces the bromide on the palladium center. The final step is reductive elimination, where the two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. researchgate.net

Recent studies have highlighted the complexity of these catalytic systems. For instance, the use of Pd(OAc)2 with phosphine (B1218219) ligands can lead to the formation of higher-order palladium clusters and nanoparticles under reaction conditions, which may act as the true catalytic species. acs.org The nature of the ligand is crucial in stabilizing the palladium intermediates and influencing the efficiency of the catalytic cycle. For example, N-heterocyclic carbene (NHC) ligands have been shown to be effective in stabilizing Ni(II) complexes used in cross-coupling reactions, and similar principles can apply to palladium catalysis. researchgate.net

The table below summarizes key steps and intermediates in a typical palladium-catalyzed cross-coupling reaction involving an aryl halide like this compound.

| Step | Description | Intermediate |

| Oxidative Addition | The aryl halide (Ar-X) reacts with the Pd(0) catalyst. | Ar-Pd(II)-X |

| Transmetalation | The organometallic reagent (R-M) transfers its organic group to the palladium complex. | Ar-Pd(II)-R |

| Reductive Elimination | The coupled product (Ar-R) is formed, and the Pd(0) catalyst is regenerated. | Pd(0) |

Mechanistic studies have also revealed the potential for alternative catalytic cycles, such as those involving Pd(II)/Pd(IV) pathways, particularly with certain ligands and reaction conditions. acs.org The presence of co-catalysts, such as copper salts in aerobic oxidative coupling reactions, can also alter the catalytic cycle by promoting the C-C coupling step through mechanisms other than just reoxidation of the palladium catalyst. nih.gov

Influence of Steric Hindrance from the Tert-Butyl Group on Reaction Pathways

The tert-butyl group at the 2-position of the thiophene (B33073) ring in this compound exerts significant steric hindrance, which plays a critical role in dictating the molecule's reactivity and the pathways of its reactions. researchgate.net This bulky substituent can impede the approach of reagents to the adjacent reaction sites, thereby influencing reaction rates and selectivity. researchgate.netlibretexts.org

In nucleophilic substitution reactions, the large size of the tert-butyl group can hinder the back-side attack required for an SN2 mechanism, potentially slowing down or even inhibiting the reaction. libretexts.org This steric shielding effect is a common strategy employed in organic synthesis to increase the stability of molecules containing chemically susceptible groups. researchgate.net

The steric bulk of the tert-butyl group also has a profound effect on the regioselectivity of functionalization reactions. For instance, in electrophilic aromatic substitution reactions on thiophene derivatives, the position of attack is governed by the directing effects of both the sulfur atom and the existing substituents. The tert-butyl group can sterically block the adjacent C3 position, directing incoming electrophiles to other positions on the ring. This effect has been utilized to achieve regioselective synthesis of various thiophene derivatives.

Furthermore, the steric hindrance from the tert-butyl group can influence the conformational preferences of the molecule and any intermediates formed during a reaction. This can, in turn, affect the stereochemical outcome of the reaction. For example, in the formation of thieno[3,4-c]thiophenes, the steric hindrance of tert-butyl groups was found to control the regioselectivity of addition reactions and lead to high exo/endo selectivity. oup.com

The following table illustrates the general effects of increasing steric hindrance on different types of reactions.

| Reaction Type | Effect of Increased Steric Hindrance |

| SN2 Substitution | Decreased reaction rate |

| Electrophilic Aromatic Substitution | Directs incoming electrophiles to less hindered positions |

| Addition Reactions | Can control regioselectivity and stereoselectivity |

Regioselectivity Control in Functionalization Reactions

Controlling the regioselectivity of functionalization reactions involving this compound is crucial for the synthesis of well-defined and complex molecules. The inherent electronic properties of the thiophene ring and the steric and electronic effects of the substituents dictate the preferred positions for chemical modification.

In electrophilic aromatic substitution reactions of furan, a related heterocycle, the reaction typically occurs at the 2-position due to the stabilizing effect of the oxygen heteroatom on the reaction intermediate. d-nb.info For substituted furans, the directing effects of the existing substituents play a key role. Similarly, in thiophenes, the sulfur atom directs electrophilic attack to the α-positions (C2 and C5). In this compound, the C5 position is the most likely site for electrophilic attack, as the C2 position is occupied by the bulky tert-butyl group and the C3 position is sterically hindered by it. The bromine at C4 is a deactivating group but directs to the ortho and para positions, which in this case are C3 and C5.

Palladium-catalyzed direct arylation reactions are a powerful tool for the functionalization of thiophenes. The regioselectivity of these reactions can be controlled by the choice of catalyst, ligands, and reaction conditions. For 3-substituted thiophenes, direct arylation can occur at either the C2 or C5 position. The use of sterically hindered aryl bromides as coupling partners has been shown to favor arylation at the less sterically hindered C5 position. researchgate.net

Recent advances in synthetic methodology have provided various strategies for the regioselective synthesis of thiophene derivatives. These include metal-catalyzed or base-promoted heterocyclization of functionalized alkynes, which allows for the construction of the thiophene ring with a specific substitution pattern. mdpi.com Iodocyclization of sulfur-containing alkynes is another method that yields iodinated thiophenes in a regioselective manner. mdpi.com Late-stage functionalization techniques, such as regioselective iodination facilitated by the steric effect of a tert-butyl group, have also been developed for complex molecules. nih.gov

The table below outlines some strategies for controlling regioselectivity in the functionalization of substituted thiophenes.

| Method | Description | Outcome |

| Steric Directing Groups | A bulky group like tert-butyl blocks adjacent positions. nih.gov | Functionalization occurs at less hindered sites. |

| Choice of Coupling Partner | Using a sterically demanding reagent in cross-coupling reactions. researchgate.net | Can favor reaction at a specific position. |

| Directed Metalation | A directing group guides a metalating agent to a specific position. | Functionalization at the metalated site. |

| Cyclization Strategies | Building the thiophene ring from acyclic precursors. mdpi.com | Pre-defined substitution pattern is achieved. |

Theoretical Insights into Reaction Mechanisms

Theoretical studies, primarily using Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms, reactivity, and selectivity involving substituted thiophenes. nih.govnih.gov These computational methods allow for the calculation of various molecular properties and reaction parameters that are often difficult to determine experimentally.

DFT calculations can be used to determine the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of a molecule. nih.gov For instance, electron-withdrawing substituents on a thiophene ring decrease the LUMO energy, making the molecule more susceptible to nucleophilic attack. scispace.comresearchgate.net Conversely, electron-donating groups increase the HOMO energy, enhancing the molecule's nucleophilicity. scispace.comresearchgate.netiaea.org The global electrophilicity index (ω) is another important parameter derived from DFT that quantifies the electrophilic character of a molecule. nih.gov A strong correlation has been observed between theoretical ω values and experimental electrophilicity parameters for a series of thiophenes, validating the predictive power of these calculations. nih.gov

Theoretical studies have also been employed to elucidate the mechanisms of C-S bond activation in substituted thiophenes by transition metal complexes. By calculating the energies of possible intermediates and transition states, researchers can determine whether a reaction proceeds under kinetic or thermodynamic control. nih.gov For example, in the reaction of 2-methylthiophene (B1210033) with a rhodium complex, the thermodynamically favored product, resulting from the activation of the unsubstituted C-S bond, was correctly predicted by DFT calculations. nih.gov

Furthermore, theoretical calculations can shed light on the role of steric effects. While not explicitly detailed for this compound in the provided search results, the principles can be extended. The steric hindrance of the tert-butyl group can be modeled to understand its impact on transition state energies and, consequently, on reaction rates and selectivity.

The following table summarizes key theoretical parameters and their significance in understanding the reactivity of substituted thiophenes.

| Theoretical Parameter | Description | Significance |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. nih.gov | Predicts susceptibility to electrophilic/nucleophilic attack. |

| Global Electrophilicity Index (ω) | A measure of the overall electrophilic character of a molecule. nih.gov | Correlates with experimental reactivity. |

| Transition State Energies | The energy barrier that must be overcome for a reaction to occur. nih.gov | Determines reaction rates and kinetic selectivity. |

| Intermediate Energies | The relative energies of species formed during a reaction. nih.gov | Predicts thermodynamic product distribution. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Bromo-2-tert-butylthiophene (B6158797) by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show two distinct signals for the aromatic protons on the thiophene (B33073) ring and one signal for the protons of the tert-butyl group.

tert-Butyl Protons: A sharp singlet peak appears for the nine equivalent protons of the tert-butyl group. Its chemical shift is typically found in the upfield region due to the shielding effect of the sp³ hybridized carbons.

Thiophene Ring Protons: Two separate signals are expected for the two non-equivalent protons on the thiophene ring. These appear as doublets due to coupling with each other. The proton at position 3 (H3) and the proton at position 5 (H5) will have distinct chemical shifts influenced by the adjacent tert-butyl and bromo substituents, respectively.

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are anticipated, corresponding to the four carbons of the thiophene ring and the two different types of carbons in the tert-butyl group. The presence of two distinct signals for the four carbon atoms in the thiophene ring confirms the asymmetric substitution.

The following table summarizes the expected NMR data based on the compound's structure.

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| -C(CH₃)₃ (9H, singlet) | ~1.3 | -C (CH₃)₃ | ~32 |

| Thiophene H3 (1H, doublet) | ~6.8 | -C(C H₃)₃ | ~33 |

| Thiophene H5 (1H, doublet) | ~7.0 | Thiophene C5 | ~112 |

| Thiophene C4 | ~115 | ||

| Thiophene C3 | ~122 | ||

| Thiophene C2 | ~160 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its elemental composition and structural features. The initial step involves ionizing the molecule, often through electron impact (EI), which creates a positively charged molecular ion (M⁺•).

The most telling feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. For this compound (C₈H₁₁BrS), this results in two molecular ion peaks at m/z values corresponding to [C₈H₁₁⁷⁹BrS]⁺• and [C₈H₁₁⁸¹BrS]⁺•.

Fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways include:

Loss of a methyl group: A cleavage of a C-C bond in the tert-butyl group results in the loss of a methyl radical (•CH₃), leading to a prominent [M-15]⁺ peak.

Loss of the tert-butyl group: The cleavage of the bond between the thiophene ring and the tert-butyl group leads to the formation of a stable tert-butyl cation ([C₄H₉]⁺) at m/z 57. This is often the base peak in the spectrum.

Loss of bromine: Cleavage of the C-Br bond can also occur, though the C-Br bond is relatively strong.

| Expected Mass Spectrometry Data | |

| Fragment Ion | m/z (mass-to-charge ratio) |

| [M]⁺• | 234/236 |

| [M-15]⁺ | 219/221 |

| [C₄H₉]⁺ | 57 |

Note: The presented m/z values correspond to the major isotopes.

Vibrational Spectroscopy for Functional Group and Conformation Analysis (FT-IR, Raman, ATR)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within this compound. These two methods are complementary; vibrations that are strong in FT-IR are often weak in Raman, and vice-versa.

Attenuated Total Reflection (ATR) is a common sampling technique for FT-IR that allows for the direct analysis of solid or liquid samples with minimal preparation, making it a convenient and rapid method.

Key vibrational bands for this compound include:

C-H Stretching: Aliphatic C-H stretches from the tert-butyl group appear in the 2960-2870 cm⁻¹ region. Aromatic C-H stretches from the thiophene ring are observed around 3100-3000 cm⁻¹.

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the thiophene ring are typically found in the 1600-1450 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands, including C-C stretches, C-H bending, and C-S stretching modes, that are unique to the molecule. The C-Br stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

| Key Vibrational Frequencies | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | Aromatic C-H Stretch |

| 2960-2870 | Aliphatic C-H Stretch (tert-butyl) |

| ~1550 | Aromatic C=C Ring Stretch |

| ~1460 | CH₃ Asymmetric Bending |

| ~1250 | C-C Skeletal Vibration (tert-butyl) |

| < 600 | C-Br Stretch |

Note: These are representative frequencies; actual values may vary.

Electronic Spectroscopy for Optical Properties (UV-Vis, Fluorescence)

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within the molecule. The thiophene ring is a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π → π* transitions).

The absorption maximum (λ_max) and molar absorptivity (ε) are characteristic properties. The positions and intensities of these absorption bands are influenced by the substituents on the thiophene ring. The electron-donating tert-butyl group and the electron-withdrawing (by induction) but π-donating bromo group can cause a shift in the absorption wavelength compared to unsubstituted thiophene. An increase in conjugation or the presence of certain auxochromes typically leads to a bathochromic (red) shift to longer wavelengths.

While simple aromatic compounds like this are not typically highly fluorescent, fluorescence spectroscopy could be used to investigate any potential emissive properties, which become more relevant if the molecule is incorporated into a larger conjugated system or a donor-acceptor structure.

| UV-Vis Absorption Data (in a typical solvent like ethanol (B145695) or hexane) | |

| Parameter | Expected Value |

| λ_max | ~240-260 nm |

Note: The exact λ_max is highly dependent on the solvent used.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the most powerful technique for determining the unambiguous three-dimensional structure of a molecule in the solid state at atomic resolution. This method provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS.

A successful single-crystal X-ray diffraction analysis of this compound would yield:

Molecular Geometry: The precise planarity of the thiophene ring and the geometry of the tert-butyl group.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice. This includes identifying intermolecular interactions such as van der Waals forces, π-π stacking between thiophene rings, or potential halogen bonding involving the bromine atom.

Absolute Configuration: It is the definitive method for determining the absolute configuration of chiral molecules.

| Hypothetical Crystallographic Data | |

| Parameter | Description |

| Crystal System | The geometric class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Key Bond Lengths (Å) | e.g., C-S, C=C, C-Br, C-C |

| Key Bond Angles (°) | e.g., C-S-C, S-C=C |

Note: This data can only be obtained through experimental X-ray diffraction analysis.

Chromatographic Techniques for Purity and Polymer Characterization (GPC)

While techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard for assessing the purity of a small molecule like this compound, Gel Permeation Chromatography (GPC) is a specialized size-exclusion technique crucial for polymer characterization.

The relevance of GPC to this compound lies in its use as a monomer for synthesizing conjugated polymers, such as poly(tert-butylthiophene)s. The bromo- and hydrogen-functional sites on the molecule allow it to be polymerized through various cross-coupling reactions (e.g., Suzuki, Stille, or Grignard Metathesis).

Once a polymer is synthesized from this monomer, GPC is the primary method used to determine its molecular weight characteristics:

Number-Average Molecular Weight (M_n): The total weight of all polymer chains in a sample divided by the total number of chains.

Weight-Average Molecular Weight (M_w): An average that accounts for the contribution of larger chains.

Polydispersity Index (PDI): The ratio of M_w / M_n, which indicates the breadth of the molecular weight distribution in the polymer sample. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

GPC analysis of a polymer derived from this compound would confirm the success of the polymerization and provide critical data that correlates to the polymer's physical and electronic properties.

| Example GPC Data for a Polymer from this compound | |

| Parameter | Value |

| M_n ( g/mol ) | 15,000 |

| M_w ( g/mol ) | 27,000 |

| PDI (M_w/M_n) | 1.8 |

Note: These are example values for a hypothetical polymer.

Theoretical and Computational Chemistry Studies of 4 Bromo 2 Tert Butylthiophene

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Bromo-2-tert-butylthiophene (B6158797), DFT calculations would be employed to determine its most stable three-dimensional conformation, known as the optimized geometry. This involves calculating the potential energy of the molecule for various atomic arrangements and finding the structure with the minimum energy.

Key geometric parameters that would be determined include:

Bond Lengths: The distances between the atoms of the thiophene (B33073) ring, the carbon-bromine bond, and the bonds within the tert-butyl group.

Dihedral Angles: The rotational angles between different planes of the molecule, which are particularly important for the orientation of the tert-butyl group relative to the thiophene ring.

The electronic structure, which describes the distribution and energy of electrons within the molecule, would also be elucidated. This includes the calculation of molecular orbitals and their corresponding energy levels.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's chemical reactivity and electronic properties.

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: A small energy gap is generally associated with high chemical reactivity, low kinetic stability, and is often indicative of a molecule that is easily excitable.

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of the bonding in a molecule. It translates the complex molecular orbitals into a more intuitive Lewis-like structure of bonds and lone pairs.

NBO analysis of this compound would provide insights into:

Delocalization: The extent to which electron density is spread over multiple atoms. This is particularly relevant for the π-system of the thiophene ring.

Hyperconjugation: The stabilizing interactions that result from the overlap of a filled bonding or lone pair orbital with an adjacent empty or partially filled non-bonding or antibonding orbital. For instance, interactions between the C-H bonds of the tert-butyl group and the thiophene ring's π-system could be quantified.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack.

Green/Yellow Regions: Correspond to areas of neutral or near-neutral potential.

An MEP surface analysis of this compound would visually identify the electron-rich and electron-poor regions, providing a clear indication of its reactive sites.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of a molecule. For this compound, these would include:

Infrared (IR) Spectra: The vibrational frequencies corresponding to the stretching and bending of bonds can be calculated. These theoretical spectra can be compared with experimentally obtained IR spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C atoms can be predicted. This information is invaluable for the structural elucidation and confirmation of the molecule.

Comparing these predicted spectra with experimental data serves as a validation of the computational model and can help in the interpretation of complex experimental results.

Investigation of Ground State Electronic Character and Biradicaloid vs. Quinoidal States

For certain classes of molecules, particularly those with extended π-systems, the ground state may not be a simple closed-shell singlet. It could possess some degree of biradicaloid character, where two electrons are unpaired, or exhibit a quinoidal structure with alternating short and long bonds. Computational methods can be used to investigate the electronic nature of the ground state of this compound to determine if it exhibits any of these characteristics. This is important for understanding its electronic and magnetic properties.

Computational Modeling of Reactivity and Selectivity

Computational models can be used to predict the reactivity and selectivity of a molecule in various chemical reactions. For this compound, this could involve:

Modeling Reaction Pathways: The energy profiles of potential reactions can be calculated to determine the most favorable reaction pathways and predict the major products.

Predicting Regioselectivity: In reactions where substitution can occur at multiple positions on the thiophene ring, computational models can predict which position is most likely to react. For example, in electrophilic aromatic substitution, the calculations could determine whether the incoming electrophile will preferentially attack at the C3 or C5 position.

These computational studies provide a powerful complement to experimental work, offering a deeper understanding of the fundamental properties of this compound and guiding the design of new synthetic routes and materials.

Applications of 4 Bromo 2 Tert Butylthiophene in Advanced Materials Science and Organic Electronics

Role as a Monomeric Precursor in Conjugated Polymer Synthesis

4-Bromo-2-tert-butylthiophene (B6158797) is a key monomeric precursor in the synthesis of various conjugated polymers, particularly those based on polythiophene backbones. The presence of the bromine atom at the 4-position provides a reactive site for polymerization reactions, while the tert-butyl group at the 2-position significantly influences the properties of the resulting polymers.

Regioregular Polythiophenes and Oligothiophenes

The synthesis of regioregular polythiophenes, where the monomer units are coupled in a consistent head-to-tail fashion, is crucial for achieving high charge carrier mobilities and well-defined optical properties. nih.gov Various synthetic methods, such as Grignard Metathesis (GRIM) polymerization and Stille coupling, are employed to produce these ordered polymers. rsc.orgrsc.org In this context, this compound can be utilized as a monomer to introduce tert-butyl substituted units into the polymer chain. The controlled polymerization of such monomers allows for the synthesis of regioregular poly(tert-butylthiophene)s and corresponding oligothiophenes.

The synthesis of regioregular head-to-tail coupled poly(3-alkylthiophenes) (PATs) was a significant advancement in the field, leading to materials with enhanced electronic and photonic properties. cmu.edu While much of the research has focused on linear alkyl side chains, the principles of regioregular synthesis can be extended to monomers with branched substituents like the tert-butyl group.

| Polymerization Method | Catalyst/Reagent | Key Features of the Method |

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | Chain-growth mechanism, good control over molecular weight and regioregularity. nih.gov |

| Stille Coupling | Pd(PPh₃)₄ | Versatile for copolymerization, tolerant to various functional groups. |

| Suzuki Coupling | Palladium catalysts | Forms carbon-carbon bonds between aryl or vinyl boronic acids and halides. youtube.com |

Design and Synthesis of Block Copolymers

Block copolymers, which consist of two or more distinct polymer chains linked together, are of great interest due to their ability to self-assemble into well-ordered nanostructures. In the realm of conjugated polymers, block copolymers that combine a conductive block with a flexible insulating block can lead to materials with improved processability and mechanical properties, while maintaining desirable electronic characteristics.

This compound can be used in the synthesis of thiophene-based block copolymers. core.ac.ukrsc.org For instance, a poly(tert-butylthiophene) block can be synthesized first, followed by the polymerization of a second monomer to create a diblock copolymer. Alternatively, it can be copolymerized with other thiophene (B33073) derivatives to create random or alternating copolymers with tailored properties. The synthesis of such block copolymers can be achieved through various controlled polymerization techniques, including living polymerization methods. core.ac.uk

Impact of the Tert-Butyl Group on Polymer Morphology and Interchain Interactions

The tert-butyl group, being a bulky substituent, has a profound impact on the morphology and interchain interactions of polythiophenes. Unlike linear alkyl chains which can promote interdigitation and close packing of the polymer backbones, the sterically demanding tert-butyl group can disrupt this close packing. nih.gov This can lead to a decrease in crystallinity and a more amorphous morphology in the solid state.

However, this disruption of close packing is not always detrimental. In some cases, it can enhance the solubility of the polymer in organic solvents, which is a significant advantage for solution-based processing of organic electronic devices. Furthermore, the steric hindrance from the tert-butyl groups can influence the electronic properties of the polymer by altering the planarity of the polythiophene backbone and, consequently, the extent of π-conjugation. nih.gov

Development of Organic Semiconductor Components

Thiophene-based materials are at the forefront of research in organic semiconductors due to their excellent charge transport properties and environmental stability. wikipedia.org this compound serves as a precursor for the synthesis of active materials for organic field-effect transistors (OFETs) and other organic electronic devices. wikipedia.org

The introduction of tert-butyl groups into oligothiophenes and polythiophenes can be a strategy to tune the electronic energy levels (HOMO and LUMO) of the material, which is critical for efficient charge injection and transport in electronic devices. The bulky nature of the tert-butyl group can also influence the thin-film morphology of the semiconductor, which in turn affects the device performance. While extensive research has been conducted on various alkyl-substituted thiophenes, the specific use of this compound allows for the precise placement of the tert-butyl group, offering a means to systematically study its effect on semiconductor performance.

| Device Type | Key Performance Metric | Role of Thiophene-based Material |

| Organic Field-Effect Transistor (OFET) | Charge Carrier Mobility (cm²/Vs) | Active semiconductor layer for charge transport. wikipedia.org |

| Organic Photovoltaic (OPV) | Power Conversion Efficiency (%) | Donor or acceptor material in the active layer. |

| Organic Light-Emitting Diode (OLED) | External Quantum Efficiency (%) | Emissive layer or charge transport layer. |

Utilization in Advanced Ligand and Catalyst Development

While direct applications of this compound in ligand and catalyst development are not extensively documented, the broader class of brominated thiophenes and other aromatic compounds are foundational in the synthesis of specialized ligands for transition metal catalysis. nih.govnih.govresearchgate.net Phosphine (B1218219) ligands, for example, are crucial in many catalytic reactions, and their properties can be finely tuned by the nature of the organic substituents on the phosphorus atom. nih.govorganic-chemistry.org

Brominated thiophenes can be converted into organolithium or Grignard reagents, which can then react with phosphorus halides to form thiophene-containing phosphine ligands. researchgate.net The electronic and steric properties of the tert-butylthiophene moiety would then be imparted to the resulting ligand, potentially influencing the activity and selectivity of the metal catalyst it coordinates to. For instance, palladium complexes with such ligands could be employed in cross-coupling reactions. youtube.comnih.govnih.gov

Building Block for Complex Heterocyclic and Aromatic Architectures

The bromine atom on this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation reactions. youtube.commdpi.comyoutube.comnih.gov These reactions are powerful tools for the construction of complex organic molecules with tailored electronic and optical properties.

By coupling this compound with other aromatic or heterocyclic building blocks, a wide array of complex architectures can be synthesized. nih.gov For example, it can be used to create donor-acceptor molecules, where the tert-butylthiophene unit acts as the electron-donating part. nih.govrsc.orgresearchgate.net These donor-acceptor systems are of great interest for applications in organic photovoltaics and non-linear optics.

Furthermore, intramolecular or intermolecular coupling reactions of appropriately functionalized derivatives of this compound can lead to the formation of fused thiophene systems. nih.govresearchgate.net These fused aromatic structures often exhibit enhanced π-conjugation and improved charge transport properties, making them promising candidates for high-performance organic electronic materials.

| Reaction Type | Catalyst | Common Coupling Partner | Resulting Structure |

| Suzuki Coupling | Palladium catalyst | Arylboronic acid/ester | Biaryl compound youtube.com |

| Stille Coupling | Palladium catalyst | Organostannane | Biaryl compound |

| Heck Coupling | Palladium catalyst | Alkene | Aryl-substituted alkene |

| Sonogashira Coupling | Palladium/Copper catalyst | Terminal alkyne | Aryl-substituted alkyne |

| Buchwald-Hartwig Amination | Palladium catalyst | Amine | Arylamine |

Integration of this compound into Optoelectronic Materials Remains an Area of Limited Public Research

While thiophene and its derivatives are a cornerstone in the development of conjugated polymers for optoelectronic applications—including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)—the specific role and performance of the this compound monomer within this class of materials are not well-documented in the reviewed literature.

Generally, the bromine atom on a thiophene ring serves as a reactive site for polymerization reactions, such as Stille or Suzuki cross-coupling, to form conjugated polymer chains. The tert-butyl group is often incorporated to enhance the solubility of the resulting polymers in organic solvents, which is a crucial property for solution-based processing of thin films for electronic devices. The specific substitution pattern on the thiophene ring influences the electronic properties, morphology, and ultimately the performance of the final device.

However, without specific research articles detailing the synthesis of polymers from this compound and the subsequent characterization of their optoelectronic properties, any discussion on its integration into advanced materials would be speculative. Data tables on the performance of such materials are contingent on experimental results that have not been identified in the available literature.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this compound as a building block for high-performance optoelectronic materials.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Bromo-2-tert-butylthiophene via electrophilic bromination?

- Methodology : Bromination of thiophene derivatives typically employs N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). For 2-tert-butylthiophene, steric hindrance from the bulky tert-butyl group necessitates precise temperature control (0–25°C) and slow reagent addition to minimize di- or polybromination. Post-reaction purification via column chromatography (hexane/EtOAc) is critical to isolate the mono-brominated product .

- Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via -NMR (downfield shifts for protons adjacent to bromine) .

Q. How can the tert-butyl group in this compound influence its reactivity in cross-coupling reactions?

- Methodology : The tert-butyl group enhances steric protection of the thiophene ring, reducing unwanted side reactions (e.g., β-hydride elimination in Suzuki couplings). Use Pd(PPh₃)₄ or XPhos-based catalysts to improve efficiency in Buchwald-Hartwig aminations or Stille couplings. Solvent choice (e.g., toluene or dioxane) and elevated temperatures (80–110°C) are recommended to overcome steric barriers .

- Validation : Characterize coupling products via HRMS and -NMR to confirm bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.